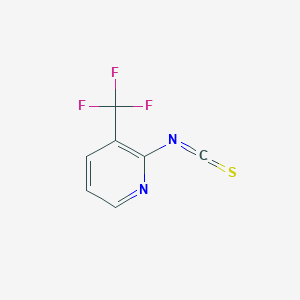

2-Isothiocyanato-3-(trifluoromethyl)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C7H3F3N2S |

|---|---|

Molekulargewicht |

204.17 g/mol |

IUPAC-Name |

2-isothiocyanato-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H3F3N2S/c8-7(9,10)5-2-1-3-11-6(5)12-4-13/h1-3H |

InChI-Schlüssel |

OZCIAGBOLHGTKS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(N=C1)N=C=S)C(F)(F)F |

Herkunft des Produkts |

United States |

Technical Guide: Properties and Synthesis of Trifluoromethyl-Substituted Pyridine Isothiocyanates

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of trifluoromethyl-substituted pyridine isothiocyanates (

The strategic combination of the lipophilic, electron-withdrawing trifluoromethyl group (

The Fluorine Effect: Electronic and Physicochemical Properties

The introduction of a trifluoromethyl group onto the pyridine ring fundamentally alters the behavior of the isothiocyanate group. Understanding these effects is prerequisite to successful synthetic planning.[2]

Electronic Activation

The

-

Impact on NCS: The carbon atom of the isothiocyanate group (

) becomes highly electrophilic compared to non-fluorinated analogs.[1][2] -

Reactivity Consequence: Nucleophilic attack by amines or thiols occurs more rapidly, often requiring milder conditions than phenyl isothiocyanates.[2]

Lipophilicity and Metabolic Stability[1][3][4]

-

LogP Shift: The

group typically increases the partition coefficient (LogP) by approximately +1.2 units, enhancing membrane permeability. -

Metabolic Blockade: Substitution at the 3- or 5-position blocks oxidative metabolism (P450-mediated hydroxylation) at the most reactive sites of the pyridine ring, prolonging the half-life of the resulting drug candidates.[1]

Spectroscopic Signature[1][2]

-

IR Spectroscopy: The characteristic

stretching vibration appears as a strong, broad band between 2000–2150 cm⁻¹ .[1][2] The electron-withdrawing nature of the -

¹⁹F NMR: A singlet typically appearing between -60 and -65 ppm (relative to

), diagnostic of the

Synthetic Pathways[1][5][6][7][8]

Synthesis of

Comparative Analysis of Methods

| Method | Reagents | Key Advantages | Key Disadvantages | Suitability |

| A. Thiophosgene | High yields, rapid reaction, works for deactivated amines.[1][2] | High Toxicity , requires strict safety protocols.[2] | Small-scale, difficult substrates.[2] | |

| B. Dithiocarbamate (DCC) | Avoids thiophosgene, mild conditions.[2] | Atom economy is lower (DCC urea byproduct).[1][2] | General lab synthesis.[2][3] | |

| C. TCDI | Thiocarbonyldiimidazole | One-pot, easy handling.[2] | TCDI is moisture sensitive; purification can be tricky.[2] | Scale-up. |

Visualization of Synthetic Workflows

Caption: Divergent synthetic strategies for accessing trifluoromethyl pyridine isothiocyanates. Method A utilizes thiophosgene for direct conversion, while Method B employs a stepwise dithiocarbamate formation followed by desulfurization.

Reactivity Profile and Heterocycle Formation[1][10]

The primary utility of

Nucleophilic Addition (The Thiourea Route)

The most common reaction is with primary or secondary amines to form thioureas.[1] Due to the

Cyclization to Thiohydantoins and Thiazoles

In drug discovery (e.g., androgen receptor antagonists), the isothiocyanate reacts with amino-nitriles or amino-esters.[1][2]

-

Mechanism: The amine attacks the NCS carbon. The resulting thiourea sulfur then attacks the adjacent electrophile (nitrile or ester), closing the ring.

Caption: Reactivity divergence of CF3-Pyridine-NCS. The pathway to Thiohydantoins (Green) is critical for androgen receptor antagonist synthesis.[1]

Experimental Protocols

Protocol A: Synthesis via Thiophosgene (Standard)

Best for: Deactivated aminopyridines where milder methods fail.[1][2]

Reagents:

Procedure:

-

Setup: In a fume hood, charge a round-bottom flask with the aminopyridine dissolved in DCM (

). -

Biphasic Mixture: Add an equal volume of saturated aqueous

. Cool the biphasic mixture to 0°C with vigorous stirring. -

Addition: Slowly add thiophosgene (dissolved in a small amount of DCM) dropwise over 20 minutes. The color typically changes to yellow/orange.[2]

-

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of amine) or IR (appearance of NCS peak ~2100 cm⁻¹).[1][2]

-

Workup: Separate layers. Extract aqueous layer with DCM (2x).[1][2] Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc). Note: Isothiocyanates are often volatile; avoid prolonged high-vacuum exposure.[1][2]

Protocol B: Synthesis via CS₂ and DCC (Green/Safe)

Best for: General laboratory synthesis avoiding toxic gases.[1]

Reagents:

Procedure:

-

Dithiocarbamate Formation: Dissolve the amine in THF. Add

and -

Desulfurization: Cool to 0°C. Add DCC solid in one portion.

-

Reaction: Stir overnight at room temperature. DCC converts the dithiocarbamate to the isothiocyanate, forming dicyclohexylthiourea (DCU) as a byproduct.

-

Workup: Filter off the insoluble DCU byproduct. Concentrate the filtrate.

-

Purification: Purify the residue via silica gel chromatography.

Authoritative Case Study: Apalutamide

The synthesis of Apalutamide (Erleada®), a non-steroidal antiandrogen, exemplifies the industrial application of this chemistry.

-

Key Intermediate: 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile.[1][2][4]

-

Role: This specific isothiocyanate reacts with a methyl-amino-benzoate derivative to form the thiohydantoin ring system, which is the pharmacophore responsible for binding to the androgen receptor.[1][2]

-

Significance: The

group is essential for the drug's binding affinity and metabolic resistance, validating the importance of the methodologies described above.

References

-

Synthesis of Trifluoromethyl-Substituted Pyridyl-Isothiocyanates

-

General Isothiocyanate Synthesis Reviews

-

Fluorine in Medicinal Chemistry

-

IR Spectroscopy of Isothiocyanates

-

Commercial/Industrial Context (Apalutamide Intermediate)

- Title: 5-isothiocyanato-3-(trifluoromethyl)

-

Source: ChemicalBook.[2]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Fluorescein - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile | 951753-87-0 [chemicalbook.com]

- 5. Preparation method of 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-cyano - Eureka | Patsnap [eureka.patsnap.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Methoxyphenyl isocyanate and 2-Methoxyphenyl isothiocyanate: conformers, vibration structure and multiplet Fermi resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Unique Position of 2-Pyridyl Isothiocyanates in Modern Chemistry

An In-Depth Technical Guide to the Reactivity Profile of 2-Pyridyl Isothiocyanates

Isothiocyanates (ITCs), characterized by the -N=C=S functional group, are a class of compounds renowned for their diverse biological activities and synthetic versatility.[1][2] Found naturally in cruciferous vegetables like broccoli and watercress, they are heavily investigated for their potent chemopreventive and anticancer properties.[3][4][5][6] Within this family, 2-pyridyl isothiocyanates represent a synthetically challenging yet highly valuable subclass. The incorporation of a pyridine ring, particularly with the nitrogen at the 2-position, imparts a unique electronic signature to the isothiocyanate moiety. This guide provides an in-depth exploration of the synthesis, electronic properties, and characteristic reactions of 2-pyridyl isothiocyanates, offering field-proven insights for researchers in organic synthesis and drug development.

The defining feature of 2-pyridyl isothiocyanates is the profound influence of the pyridyl nitrogen. Its electron-withdrawing nature, through both inductive and mesomeric effects, significantly enhances the electrophilicity of the central carbon atom in the -N=C=S group.[7][8] This heightened reactivity not only dictates its interaction with nucleophiles but also makes it a powerful intermediate for the construction of complex nitrogen- and sulfur-containing heterocyclic systems.[1] However, this same reactivity presents distinct challenges in its synthesis and handling, such as a propensity for dimerization, which must be understood and controlled for successful application.[1][7]

Part 1: Synthesis and Handling of 2-Pyridyl Isothiocyanates

The synthesis of pyridyl isothiocyanates is notably more difficult than that of their alkyl or electron-rich aryl counterparts.[1] This difficulty stems from the reduced nucleophilicity of the precursor aminopyridines, making the initial formation of the dithiocarbamate intermediate less favorable.[1][9]

Synthetic Methodologies: From Classic to Contemporary

Historically, the conversion of amines to isothiocyanates relied heavily on the use of thiophosgene (CSCl₂) or its surrogates like 1,1'-thiocarbonyldiimidazole.[1][2][10] While effective, the high toxicity and functional group incompatibility of thiophosgene have driven the development of safer, more versatile methods.[1]

The most robust and widely adopted contemporary approach is a two-step process involving the formation of a dithiocarbamate salt, followed by its decomposition (desulfurization) to the isothiocyanate.[1] Recent advancements have streamlined this into an efficient one-pot protocol.

Experimental Protocol: One-Pot Synthesis via Iron(III) Chloride-Mediated Desulfurization

This protocol, adapted from established literature, provides a reliable method for synthesizing a range of pyridyl isothiocyanates from their corresponding amines.[1] The choice of base is critical; a strong, non-nucleophilic base like sodium hydride (NaH) is required for electron-deficient aminopyridines.[1]

Step-by-Step Methodology:

-

Dithiocarbamate Salt Formation: To an ice-cold, stirred solution of the aminopyridine (1.0 eq.) in anhydrous DMF, add sodium hydride (60% in mineral oil, 1.2 eq.) in portions. Allow the mixture to stir until gas evolution ceases.

-

Carbon Disulfide Addition: Add carbon disulfide (CS₂, 4.0 eq.) dropwise via a syringe pump over 30 minutes, maintaining the cold temperature.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 6-12 hours. The reaction should be monitored by TLC until the starting amine is fully consumed.

-

Desulfurization: Cool the reaction mixture in an ice bath. Sequentially add triethylamine (1.0 eq.) followed by a solution of iron(III) chloride hexahydrate (FeCl₃·6H₂O, 2.0 eq.) in water.

-

Work-up and Purification: After the additions, stir the mixture at room temperature for 1 hour. Extract the aqueous layer with ethyl acetate. The combined organic phases are then washed with water, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Causality Behind Choices: The use of NaH in DMF provides a strongly basic environment necessary to deprotonate the weakly nucleophilic, electron-deficient aminopyridines, driving the initial attack on CS₂. The final addition of FeCl₃ acts as an efficient desulfurization agent to promote the elimination of the sulfur moiety and formation of the isothiocyanate.[1]

Data Presentation: Synthesis Yields

The one-pot protocol is effective for a variety of substituted pyridyl amines, particularly those with electron-withdrawing groups that are challenging to convert using other methods.

| Entry | Amine Precursor | Product | Yield (%) |

| 1 | 2-Amino-5-nitropyridine | 5-Nitro-2-pyridyl ITC | 77 |

| 2 | 2-Amino-5-cyanopyridine | 5-Cyano-2-pyridyl ITC | 68 |

| 3 | Methyl 6-aminonicotinate | 6-Isothiocyanato-3-pyridyl carboxylate | 71 |

| 4 | 2-Amino-3,5-dichloropyridine | 3,5-Dichloro-2-pyridyl ITC | 84 |

| 5 | 2-Amino-6-chloropyridine | 6-Chloro-2-pyridyl ITC | 49 |

Data synthesized from reference[1].

Workflow Visualization

Caption: One-pot synthesis of 2-pyridyl isothiocyanate.

Part 2: Core Reactivity Profile

The reactivity of 2-pyridyl isothiocyanates is dominated by the electrophilic nature of the central carbon atom of the -N=C=S group. This electrophilicity is significantly amplified by the attached 2-pyridyl ring.[8]

Reaction with Nucleophiles: The Primary Pathway

The most fundamental reaction of isothiocyanates is the addition of a nucleophile to the central carbon.[3][11][12][13] This forms the basis of their utility in synthesis and their mechanism of biological action.

Caption: General mechanism of nucleophilic addition to an isothiocyanate.

-

Reaction with Amines (Thiourea Formation): This is arguably the most common application. 2-Pyridyl isothiocyanates react readily with primary and secondary amines to yield N-pyridyl-N'-substituted thioureas.[14][15] These thiourea derivatives are important in medicinal chemistry and as organocatalysts.[14][16]

-

Reaction with Alcohols and Water: In alkaline aqueous-alcoholic solutions, isothiocyanates undergo competitive reactions with hydroxide and alkoxide ions to form monothiocarbamates and monothiourethanes, respectively.[11]

-

Reaction with Thiols: The reaction with sulfhydryl groups is of paramount biological significance. The potent activity of many ITCs, including pyridyl derivatives, stems from their ability to thiocarbamoylate cysteine residues on key cellular proteins, such as Keap1, leading to the activation of the Nrf2 antioxidant response pathway.[5][6][8]

Experimental Protocol: Synthesis of a N,N'-Disubstituted Thiourea

This protocol describes a standard procedure for the synthesis of a thiourea derivative from 2-pyridyl isothiocyanate and a primary amine.

Step-by-Step Methodology:

-

Reactant Dissolution: Dissolve the 2-pyridyl isothiocyanate (1.0 eq.) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

-

Amine Addition: Add the primary amine (1.0-1.1 eq.) to the solution. If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq.) to liberate the free amine.

-

Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours and can be monitored by TLC.

-

Isolation: Upon completion, the product often precipitates from the solution. If not, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography.

Self-Validating System: The reaction is typically clean and high-yielding. The formation of the thiourea product can be easily confirmed by standard spectroscopic methods (NMR, IR, MS). The characteristic C=S stretch in the IR spectrum and the distinct chemical shifts of the N-H protons in the ¹H NMR spectrum provide clear evidence of successful synthesis.

Cycloaddition Reactions: Building Heterocycles

The enhanced reactivity of 2-pyridyl isothiocyanates makes them excellent partners in cycloaddition reactions for the one-step synthesis of five-membered heterocycles.[7][13]

-

[3+2] Dipolar Cycloadditions: They react with 1,3-dipoles like diazomethane or azoimide. For instance, the reaction with diazomethane yields 5-(2-pyridylamino)-1,2,3-thiadiazole.[7] The reaction with azoimide can produce 5-(2-pyridylamino)-1,2,3,4-thiatriazoles and 5-(2-pyridylamino)tetrazole.[7][17]

-

[4+2] Cycloadditions (Dimerization): A notable characteristic of 2-pyridyl isothiocyanate is its tendency to dimerize at room temperature through a self [4+2] cycloaddition, forming a stable pyrido[1,2-a]-1,3,5-triazine-2,4-dithione.[1][7] This dimer is in thermal equilibrium with the monomer; heating the dimer in solution regenerates the reactive monomer, which can then be trapped in other reactions.[7]

Caption: [3+2] cycloaddition of 2-pyridyl isothiocyanate with an azide.

Part 3: Significance in Drug Discovery and Development

The unique reactivity profile of 2-pyridyl isothiocyanates makes them compelling molecules for drug discovery.

-

Enhanced Biological Activity: Synthetic derivatives like 2-(2-pyridyl) ethyl ITC have shown greater potency in suppressing cancer cell growth and proliferation compared to well-known natural ITCs like sulforaphane.[3][4] This highlights the importance of the side chain and the pyridyl group in modulating bioactivity.

-

Hydrogen Sulfide (H₂S) Donors: Certain pyridyl isothiocyanates, particularly 3-pyridyl-isothiocyanate, have been identified as highly efficacious thiol-activated H₂S donors.[8] The electron-deficient nature of the pyridine ring enhances the reaction with biological thiols (like cysteine), leading to H₂S release. This has significant therapeutic potential, as H₂S is a cardioprotective gasotransmitter.[8]

-

Versatile Synthetic Scaffolds: Their ability to readily form thioureas and a variety of heterocyclic systems makes them invaluable starting materials for building libraries of novel compounds for biological screening.[15][18]

Conclusion

2-Pyridyl isothiocyanates stand apart from their aliphatic and aryl cousins due to the activating influence of the pyridine nitrogen. This results in a highly electrophilic -N=C=S group that is primed for reaction with a wide array of nucleophiles and for participation in cycloaddition reactions. While their synthesis requires careful consideration of reaction conditions to overcome the low nucleophilicity of precursor amines, modern one-pot protocols have made them readily accessible. Understanding this heightened reactivity is paramount for any scientist seeking to leverage these potent molecules, whether as tools for constructing complex heterocyclic scaffolds or as bioactive agents in the development of next-generation therapeutics.

References

-

Enhanced in Vitro Biological Activity of Synthetic 2-(2-Pyridyl) Ethyl Isothiocyanate Compared to Natural 4-(Methylsulfinyl) Butyl Isothiocyanate. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Reactions of pyridyl isothiocyanates with diazoalkanes and azoimide. Collection of Czechoslovak Chemical Communications. [Link]

-

HETEROCYCLIC SYNTHESIS WITH ISOTHIOCYANATES: A CONVENIENT SYNTHESIS OF POLYFUNCTIONALLY SUBSTITUTED 2,3-DIHYDROTHIAZOLE, 2-(PYRAZOL-4′-YL)-THIAZOLE, 5-(THIAZOL-2′-YL)PYRIMIDINE AND THIAZOLO[3,2-a]PYRIDINE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

-

A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules. [Link]

-

Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate. PubMed. [Link]

-

Structure-activity relationships study of isothiocyanates for H2S releasing properties. European Journal of Medicinal Chemistry. [Link]

-

Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link]

-

Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions. Collection of Czechoslovak Chemical Communications. [Link]

-

Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermediate. PubMed Central. [Link]

-

Synthesis of New Thieno[2,3-d] Pyrimidine Derivatives. Journal of the Chemical Society of Pakistan. [Link]

-

A study of the reaction of 2-pyridyl isothiocyanate with azoimide. Semantic Scholar. [Link]

-

Cyclization of compound 2 with benzoyl isothiocyanate. ResearchGate. [Link]

-

Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2. MDPI. [Link]

-

Molecular Targets of Isothiocyanates in Cancer: Recent Advances. PubMed Central. [Link]

-

highly nucleophilic acetylide: Topics by Science.gov. Science.gov. [Link]

-

New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. MDPI. [Link]

-

The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

-

Clinical Trial of 2-Phenethyl Isothiocyanate as an Inhibitor of Metabolic Activation of a Tobacco-Specific Lung Carcinogen in Cigarette Smokers. PubMed Central. [Link]

-

Theoretical kinetic study of the reactions between pyridyl radicals and O2. Lund University Research Portal. [Link]

-

Reaction of isothiocyanates with nucleophiles. ResearchGate. [Link]

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

-

Preparation of thiourea. PrepChem.com. [Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. [Link]

-

The reaction of 2-isothiocyanato-3-(phenylethynyl)pyridine with 2a. ResearchGate. [Link]

-

Divergent process for the catalytic decarboxylative thiocyanation and isothiocyanation of carboxylic acids promoted by visible light. Chemical Communications. [Link]

Sources

- 1. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CCCC 1980, Volume 45, Issue 8, Abstracts pp. 2329-2333 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 8. Structure-activity relationships study of isothiocyanates for H2S releasing properties: 3-Pyridyl-isothiocyanate as a new promising cardioprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. (PDF) Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions [academia.edu]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. jcsp.org.pk [jcsp.org.pk]

- 16. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. tandfonline.com [tandfonline.com]

Heterocyclic Scaffolds as Privileged Building Blocks in Modern Thiourea Synthesis: A Technical Guide

Abstract

The thiourea motif is a cornerstone in contemporary medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its utility, however, is profoundly influenced by the nature of its substituents. This in-depth guide explores the strategic incorporation of heterocyclic building blocks into thiourea synthesis, a tactic that has consistently yielded compounds with enhanced pharmacological profiles. We will dissect the fundamental reaction mechanisms, provide field-tested synthetic protocols, and offer expert insights into the rationale behind experimental design, moving beyond mere procedural steps to elucidate the causality that drives successful synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the power of heterocyclic thioureas in their discovery programs.

Table of Contents

-

Introduction: The Enduring Significance of the Thiourea Moiety

-

Core Principles of Thiourea Synthesis

-

The Nucleophilic Addition Pathway: A Mechanistic Overview

-

-

Strategic Selection of Heterocyclic Building Blocks

-

Heterocyclic Amines: The Nucleophilic Core

-

Heterocyclic Isothiocyanates: The Electrophilic Partner

-

-

Field-Tested Synthetic Protocols

-

Protocol 1: Synthesis of N-(Pyrimidin-2-yl)-N'-phenylthiourea

-

Protocol 2: Synthesis of 1-(4-Chlorophenyl)-3-(thiazol-2-yl)thiourea

-

-

Applications in Drug Discovery: A Showcase of Heterocyclic Thioureas

-

References

Introduction: The Enduring Significance of the Thiourea Moiety

The thiourea functional group, characterized by a central thiocarbonyl flanked by two nitrogen atoms, is far more than a simple structural linker. It is a versatile pharmacophore capable of engaging in a multitude of non-covalent interactions, including hydrogen bonding, metal chelation, and hydrophobic interactions. This versatility has led to the development of thiourea-containing compounds with a wide spectrum of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. The strategic incorporation of heterocyclic rings as substituents on the thiourea core has emerged as a particularly fruitful strategy in drug discovery. Heterocycles introduce conformational rigidity, modulate physicochemical properties such as solubility and lipophilicity, and can directly interact with biological targets, often leading to significant improvements in potency and selectivity.

Core Principles of Thiourea Synthesis

The most direct and widely employed method for synthesizing unsymmetrical thioureas involves the reaction of an amine with an isothiocyanate. This reaction proceeds via a nucleophilic addition mechanism, where the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate.

The Nucleophilic Addition Pathway: A Mechanistic Overview

The synthesis of thioureas from amines and isothiocyanates is a robust and high-yielding transformation. The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), at room temperature. The mechanism involves the lone pair of electrons on the amine nitrogen acting as a nucleophile, attacking the electron-deficient carbon of the isothiocyanate. This results in the formation of a tetrahedral intermediate, which then undergoes proton transfer to yield the final thiourea product. The reaction is often self-catalyzing, though in some cases, a mild base may be added to deprotonate the amine and increase its nucleophilicity.

Caption: General mechanism for thiourea synthesis.

Strategic Selection of Heterocyclic Building Blocks

The success of a heterocyclic thiourea drug discovery campaign hinges on the judicious selection of the heterocyclic precursors. Both the amine and isothiocyanate components offer opportunities for diversification and optimization.

Heterocyclic Amines: The Nucleophilic Core

A vast array of commercially available heterocyclic amines serves as the starting point for thiourea synthesis. The choice of heterocycle can profoundly impact the final compound's properties.

| Heterocyclic Amine Class | Key Features & Rationale for Use | Example |

| Pyridines | Introduces a basic nitrogen, potentially improving aqueous solubility and providing a key interaction point for biological targets. | 2-Aminopyridine |

| Pyrimidines | Offers multiple hydrogen bond acceptors and can mimic the structure of nucleobases. | 2-Aminopyrimidine |

| Thiazoles | A common scaffold in FDA-approved drugs, known for its metabolic stability and diverse biological activities. | 2-Aminothiazole |

| Benzimidazoles | A privileged scaffold in medicinal chemistry, often associated with kinase inhibitory activity. | 2-Aminobenzimidazole |

Heterocyclic Isothiocyanates: The Electrophilic Partner

While less common than heterocyclic amines, heterocyclic isothiocyanates are powerful building blocks for introducing specific pharmacophoric features. They can be synthesized from the corresponding amine via several methods, most commonly using thiophosgene or a related reagent.

Field-Tested Synthetic Protocols

The following protocols are provided as robust starting points for the synthesis of heterocyclic thioureas. They are designed to be reproducible and scalable.

Protocol 1: Synthesis of N-(Pyrimidin-2-yl)-N'-phenylthiourea

This protocol details the synthesis of a thiourea derived from 2-aminopyrimidine and phenyl isothiocyanate.

Materials:

-

2-Aminopyrimidine

-

Phenyl isothiocyanate

-

Acetonitrile (anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Argon or Nitrogen supply (optional, for inert atmosphere)

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add 2-aminopyrimidine (1.0 eq).

-

Dissolve the amine in anhydrous acetonitrile to a concentration of approximately 0.1 M.

-

While stirring at room temperature, add phenyl isothiocyanate (1.05 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

Upon completion, the product often precipitates from the reaction mixture. If not, reduce the solvent volume under reduced pressure.

-

Collect the solid product by vacuum filtration, wash with cold acetonitrile, and dry under vacuum to yield the desired thiourea.

Caption: Workflow for N-(Pyrimidin-2-yl)-N'-phenylthiourea synthesis.

Protocol 2: Synthesis of 1-(4-Chlorophenyl)-3-(thiazol-2-yl)thiourea

This protocol demonstrates the synthesis of a thiourea with a thiazole heterocycle, a common motif in bioactive molecules.

Materials:

-

2-Aminothiazole

-

4-Chlorophenyl isothiocyanate

-

Dimethylformamide (DMF, anhydrous)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiazole (1.0 eq) in anhydrous DMF (0.2 M).

-

Add 4-chlorophenyl isothiocyanate (1.0 eq) to the solution at room temperature.

-

Stir the mixture for 2-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-water with stirring.

-

The solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with water and then with a small amount of cold diethyl ether.

-

Dry the product in a vacuum oven to obtain 1-(4-chlorophenyl)-3-(thiazol-2-yl)thiourea.

Applications in Drug Discovery: A Showcase of Heterocyclic Thioureas

The strategic use of heterocyclic building blocks has led to the discovery of thioureas with significant therapeutic potential.

| Compound Class | Heterocyclic Moiety | Therapeutic Area | Mechanism of Action (if known) |

| Dabrafenib | Thiazole, Pyrimidine | Melanoma | BRAF kinase inhibitor |

| Dasatinib | Thiazole, Piperazine | Leukemia | Multi-targeted kinase inhibitor |

| Various Experimental Agents | Pyridine, Quinoline | HIV/AIDS | Non-nucleoside reverse transcriptase inhibitors |

| Various Experimental Agents | Benzimidazole | Antifungal | Tubulin polymerization inhibitor |

Conclusion and Future Directions

The synthesis of thioureas from heterocyclic building blocks is a powerful and versatile strategy in modern drug discovery. The modular nature of the synthesis allows for the rapid generation of diverse chemical libraries, and the incorporation of heterocyclic scaffolds provides a means to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds. Future research in this area will likely focus on the development of novel heterocyclic isothiocyanates, the exploration of more complex and drug-like heterocyclic amines, and the application of high-throughput synthesis and screening methods to accelerate the discovery of new therapeutic agents.

References

-

The Role of Thiourea and its Derivatives in Medicinal Chemistry. ChemMedChem. Available at: [Link]

-

Synthesis and biological activities of thiourea derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

-

Recent Advances in the Synthesis of Thioureas. ChemistrySelect. Available at: [Link]

-

Thiourea and Its Derivatives as Privileged Scaffolds in Drug Discovery. Molecules. Available at: [Link]

-

Synthesis, characterization and biological evaluation of new thiourea derivatives. Journal of Saudi Chemical Society. Available at: [Link]

-

A review on synthesis and reactions of isothiocyanates. Arkivoc. Available at: [Link]

-

Recent developments in the chemistry and biological applications of thioureas. RSC Advances. Available at: [Link]

-

Thiourea derivatives as potential anticancer agents: a review. Future Medicinal Chemistry. Available at: [Link]

-

A review on the chemistry and pharmacology of thiazole derivatives. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

The biological activities of pyrimidine derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Fluorinated Pyridine Isothiocyanates

A Senior Application Scientist's Perspective on Safe Handling, Reactivity, and Emergency Management

Introduction: A Compound Class of Potent Potential and Significant Hazard

Fluorinated pyridine isothiocyanates represent a confluence of three distinct chemical functionalities, each contributing to a unique profile of utility and risk. They are increasingly vital building blocks in medicinal chemistry and drug development, where the pyridine scaffold is a common feature in pharmaceuticals, the fluorine atom is used to enhance metabolic stability and binding affinity, and the isothiocyanate group serves as a versatile reactive handle for bioconjugation and synthesis.[1][2][3] However, this same combination of properties necessitates a sophisticated understanding of their hazards. The electrophilic nature of the isothiocyanate group, the inherent biological activity of the pyridine ring, and the reactivity modulation by fluorine substitution create a complex safety profile that demands rigorous adherence to safety protocols.

This guide moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It aims to provide researchers, scientists, and drug development professionals with a deeper, mechanistic understanding of why these compounds are hazardous and how to translate that knowledge into field-proven, safe laboratory practices. By understanding the causality behind the hazards, we can build self-validating safety systems that protect researchers and ensure the integrity of their work.

Chapter 1: Deconstructing the Hazard Profile - A Synthesis of Toxicology

The overall hazard of a fluorinated pyridine isothiocyanate is a composite of its constituent parts. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

The Isothiocyanate (-N=C=S) Moiety: The Primary Source of Acute Toxicity and Sensitization

The isothiocyanate group is the dominant driver of the acute toxicity profile. It is a potent electrophile that readily reacts with nucleophiles, particularly the thiol groups of cysteine residues and the amino groups of lysine residues in proteins.[4] This high reactivity is responsible for the following GHS classifications commonly seen for isothiocyanates:

-

Acute Toxicity (Oral, Dermal, Inhalation): Many isothiocyanates are classified as toxic or fatal if swallowed, in contact with skin, or if inhaled.[5][6][7][8] The reaction with critical enzymes and proteins can rapidly disrupt cellular function.

-

Skin Corrosion/Burns: The rapid reaction with proteins and water on the skin can cause severe chemical burns.[5][8][9]

-

Respiratory and Skin Sensitization: Repeated or prolonged exposure can lead to allergic reactions.[8][10][11] The isothiocyanate can act as a hapten, modifying endogenous proteins and triggering an immune response. Subsequent exposure, even to minute quantities, can cause severe asthmatic symptoms or a debilitating skin rash.[10][11][12]

The Pyridine Ring: A Biologically Active and Flammable Scaffold

The pyridine ring, while less acutely toxic than the isothiocyanate group, presents its own set of hazards:

-

Flammability: Pyridine itself is a flammable liquid, and this property often extends to its derivatives.[13][14]

-

Organ Toxicity: Pyridine can cause irritation to the skin, eyes, and respiratory tract.[14] Absorption through the skin or inhalation can lead to systemic effects.[14][15]

The Role of Fluorine: Modulator of Reactivity and Bioactivity

Fluorine atoms significantly alter the electronic properties of the pyridine ring, which in turn influences the molecule's reactivity and safety profile. The strong electron-withdrawing nature of fluorine can increase the electrophilicity of the pyridine ring, potentially affecting its metabolic pathways and interaction with biological targets.[16][17][18] While often added to increase metabolic stability in drug design, this alteration can also influence toxicological endpoints.[3]

Comparative Hazard Classification

The following table summarizes the typical GHS hazard classifications for related isothiocyanates, providing a baseline for understanding the potential hazards of their fluorinated pyridine analogues.

| Hazard Classification | Ethyl Isothiocyanate[5] | Methyl Isothiocyanate[7][19] | Phenyl Isothiocyanate[8] |

| Acute Toxicity, Oral | H301: Toxic if swallowed | H301: Toxic if swallowed | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | - | - |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | H331: Toxic if inhaled | H334: May cause allergy or asthma symptoms |

| Skin Corrosion/Irritation | H314: Causes severe skin burns | H314: Causes severe skin burns | H314: Causes severe skin burns |

| Eye Damage/Irritation | H314: Causes severe eye damage | H314: Causes severe eye damage | H314: Causes severe eye damage |

| Sensitization | H317: May cause an allergic skin reaction | H317: May cause an allergic skin reaction | H317/H334: May cause allergic reactions |

| Flammability | H226: Flammable liquid and vapor | - | - |

| Aquatic Hazard | - | H410: Very toxic to aquatic life | - |

Chapter 2: Chemical Reactivity and Stability

Understanding the chemical reactivity is paramount to safe handling and storage. The key vulnerabilities of fluorinated pyridine isothiocyanates are their reactions with nucleophiles and their sensitivity to moisture.

-

Hydrolysis: Isothiocyanates react with water, especially under acidic or basic conditions, to hydrolyze into the corresponding amine and release carbonyl sulfide (COS), which can further decompose. This reactivity makes them moisture-sensitive.[4] Storing these compounds under an inert atmosphere (e.g., argon or nitrogen) is crucial for both safety and sample integrity.

-

Reaction with Nucleophiles: The carbon atom of the isothiocyanate group is highly electrophilic and will react vigorously with a wide range of nucleophiles, including alcohols, amines, and thiols. These reactions can be highly exothermic. Therefore, fluorinated pyridine isothiocyanates must be stored away from such materials.[6][20]

-

Thermal Decomposition: At elevated temperatures, these compounds can decompose to release toxic fumes, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen cyanide (HCN).[6][21]

Chapter 3: Proactive Safety: Handling, Storage, and Engineering Controls

A proactive approach to safety, grounded in a thorough understanding of the hazards, is essential. The following protocols are designed to be self-validating systems for minimizing exposure.

Mandatory Engineering Control: The Chemical Fume Hood

All work with fluorinated pyridine isothiocyanates must be conducted in a properly functioning chemical fume hood.[6][22] This is a non-negotiable control. The fume hood provides critical protection against inhalation of toxic vapors and contains any potential spills.

Personal Protective Equipment (PPE): The Last Line of Defense

Proper PPE is essential to prevent dermal and eye contact.

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[4] It is critical to double-glove and to change gloves immediately after any suspected contact.

-

Eye Protection: Chemical safety goggles are mandatory.[19][20] A full face shield should be worn when handling larger quantities or when there is a significant splash risk.[4]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

Experimental Protocol: Safe Weighing and Handling of Fluorinated Pyridine Isothiocyanates

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary equipment (spatulas, weigh paper, reaction vessel) inside the fume hood.

-

Don all required PPE (double gloves, goggles, lab coat).

-

-

Inert Environment:

-

If the compound is particularly moisture-sensitive, prepare a nitrogen or argon-filled glove bag or glovebox for weighing.

-

-

Weighing and Transfer:

-

Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

-

Carefully weigh the desired amount of the compound onto weigh paper or directly into a tared vessel.

-

Securely cap the reagent bottle immediately after dispensing.

-

Carefully add the compound to the reaction vessel.

-

-

Cleanup:

-

Quench any residual compound on the spatula or weigh paper with a suitable solution (e.g., a dilute solution of sodium hypochlorite, followed by neutralization) within the fume hood.

-

Dispose of all contaminated materials (gloves, weigh paper) in a designated hazardous waste container.[22]

-

Wash hands thoroughly after removing gloves.[23]

-

Caption: General laboratory workflow for handling reactive isothiocyanates.

Chapter 4: Emergency Response Protocols

Even with the best precautions, accidents can happen. Rapid and correct response is critical to mitigating harm.

First Aid Measures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[12][24] Seek immediate medical attention. Do not use neutralizing chemicals.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][24][25] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately.[24] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[25] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[12][24] Seek immediate medical attention.

Protocol: Managing Small-Scale Spills

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

-

Contain: If safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[24] Do not use combustible materials like paper towels.

-

Neutralize (if applicable): For small spills, a decontaminating solution can be carefully applied.

-

Collect: Using non-sparking tools, carefully collect the absorbent material and place it into a labeled, sealable container for hazardous waste.[23][24]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the spill to the appropriate safety personnel.

Caption: Emergency response workflow for an exposure event.

Chapter 5: Disposal Considerations

Fluorinated pyridine isothiocyanates and any materials contaminated with them are considered hazardous waste.

-

Waste Segregation: Never mix this waste with other waste streams. Keep it in a dedicated, clearly labeled, and sealed container.

-

Disposal Regulations: All waste disposal must be managed according to local, state, and federal regulations.[26] Never pour pyridine or its derivatives down the drain.[22]

-

Professional Disposal: The waste must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[26]

Conclusion

The potent reactivity that makes fluorinated pyridine isothiocyanates valuable tools in research also defines their hazard profile. A thorough understanding of the information presented in a Safety Data Sheet, when viewed through the lens of chemical principles, is the foundation of safe laboratory practice. By recognizing the acute toxicity and sensitizing potential of the isothiocyanate group, the inherent hazards of the pyridine ring, and the modulating effects of fluorination, researchers can implement robust, self-validating safety protocols. Adherence to engineering controls, diligent use of personal protective equipment, and preparedness for emergencies are not merely procedural formalities—they are integral components of scientific integrity and responsibility.

References

-

Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Platinum | Organometallics - ACS Publications. (2004, November 16). ACS Publications. [Link]

-

Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026, January 7). MDPI. [Link]

-

PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI. (n.d.). National Center for Biotechnology Information. [Link]

-

Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes: Competing Pathways of Reaction | Organometallics - ACS Publications. (2013, December 31). ACS Publications. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024, October 1). Post Apple Scientific. [Link]

-

Common Name: METHYL ISOTHIOCYANATE HAZARD SUMMARY - NJ.gov. (n.d.). New Jersey Department of Health. [Link]

-

Ethyl isothiocyanate | C3H5NS | CID 10966 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

ATSDR Pyridine Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

-

Thiocyanate Reagent - SAFETY DATA SHEET. (2015, May 15). Hach. [Link]

-

PYRIDINE. (n.d.). Cameo Chemicals. [Link]

-

Material Safety Data Sheet - Allyl isothiocyanate, 94% - Cole-Parmer. (2005, October 3). Cole-Parmer. [Link]

-

Safety Data Sheet: Fluorescein isothiocyanate - Carl ROTH. (n.d.). Carl Roth. [Link]

-

5 - Safety data sheet. (n.d.). Biosolve. [Link]

-

Safety Data Sheet: Phenyl isothiocyanate - Carl ROTH. (n.d.). Carl Roth. [Link]

-

Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Material Safety Data Sheet - Butyl isothiocyanate - Cole-Parmer. (2006, April 26). Cole-Parmer. [Link]

-

2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

4-Fluorophenyl isothiocyanate | C7H4FNS | CID 15241 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (2023, April 23). MDPI. [Link]

-

PYRIDINE 1. Exposure Data - IARC Publications. (n.d.). International Agency for Research on Cancer. [Link]

Sources

- 1. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 2. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Ethyl isothiocyanate | C3H5NS | CID 10966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. carlroth.com [carlroth.com]

- 9. 2-Fluorophenyl isothiocyanate | C7H4FNS | CID 97520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. au.vwr-cmd2.com [au.vwr-cmd2.com]

- 15. publications.iarc.who.int [publications.iarc.who.int]

- 16. Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes: Competing Pathways of Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemicalbook.com [chemicalbook.com]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. accomn.com [accomn.com]

- 22. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 23. nj.gov [nj.gov]

- 24. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 25. fishersci.com [fishersci.com]

- 26. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Note: Microwave-Assisted Synthesis Using 2-Isothiocyanato-3-(trifluoromethyl)pyridine

[1]

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into heterocyclic scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability and lipophilicity. 2-Isothiocyanato-3-(trifluoromethyl)pyridine (hereafter referred to as Reagent A ) is a privileged building block. Its unique structure combines a highly electrophilic isothiocyanate moiety with an electron-deficient pyridine ring, activated further by the adjacent electron-withdrawing -CF₃ group.

This guide details microwave-assisted protocols for transforming Reagent A into two high-value scaffold classes:

-

Pyridyl-Thioureas: Precursors for kinase inhibitors.[1]

-

8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-thiones: Fused bicyclic systems acting as purine bioisosteres.[1]

Microwave irradiation is critical in these protocols to overcome the nucleophilic deactivation of the pyridine nitrogen caused by the 3-CF₃ group, enabling cyclizations that are sluggish under thermal conditions.

Chemical Profile & Reactivity

Reagent A exhibits distinct reactivity driven by the ortho relationship between the isothiocyanate (-NCS) and the trifluoromethyl (-CF₃) group.[1]

-

Electrophilicity: The -NCS carbon is exceptionally electrophilic due to the inductive electron withdrawal (-I effect) of both the pyridine nitrogen and the -CF₃ group.

-

Steric/Electronic Gatekeeping: The 3-CF₃ group imposes steric bulk, directing nucleophilic attack but also reducing the basicity of the ring nitrogen (N1). This makes the ring nitrogen a poor nucleophile for intramolecular cyclization without sufficient thermal energy (provided efficiently by MW).[1]

Safety & Handling

Mechanism of Action

The transformation of Reagent A typically proceeds via a cascade sequence:

-

Nucleophilic Addition: A primary amine or hydrazine attacks the central carbon of the isothiocyanate to form a thiourea or thiosemicarbazide intermediate.[1]

-

Intramolecular Cyclization (The MW Advantage):

-

In the presence of hydrazines, the terminal amine of the intermediate attacks the ring nitrogen (N1).

-

Challenge: The 3-CF₃ group withdraws electron density from N1, raising the activation energy for this attack.

-

Solution: Microwave irradiation provides rapid, localized heating to surmount this barrier, driving the formation of the [1,2,4]triazolo[1,5-a]pyridine core.

-

Reaction Pathway Diagram

The following diagram illustrates the divergent synthesis pathways enabled by microwave irradiation.

Caption: Divergent synthesis pathways from 2-Isothiocyanato-3-(trifluoromethyl)pyridine. MW irradiation drives the difficult cyclization to Target B.

Experimental Protocols

Protocol A: Rapid Synthesis of Fluorinated Pyridyl-Thioureas

Application: Generation of focused libraries for SAR (Structure-Activity Relationship) studies.

Materials:

-

2-Isothiocyanato-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Amine derivative (e.g., Benzylamine, Aniline) (1.1 equiv)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

-

Microwave Vial: 2-5 mL (Pyrex)

Step-by-Step Procedure:

-

Preparation: In a 5 mL microwave vial, dissolve Reagent A (0.5 mmol, 102 mg) in MeCN (3 mL).

-

Addition: Add the amine (0.55 mmol) dropwise. Note: Exothermic reaction may occur; add slowly.

-

Irradiation: Cap the vial and irradiate using the following parameters:

-

Temperature: 80 °C

-

Hold Time: 10 minutes

-

Mode: Dynamic Power (Max 150 W)

-

Stirring: High

-

-

Work-up: Cool to room temperature.

Expected Yield: 85–95% Expert Insight: The 3-CF₃ group prevents "over-reaction" or dimerization often seen with non-substituted pyridyl isothiocyanates.[1]

Protocol B: One-Pot Synthesis of 8-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-2-thiones

Application: Synthesis of fused bicyclic bioisosteres (scaffold hopping).

Rationale: This protocol utilizes a "telescoped" approach.[1] The thiosemicarbazide is formed in situ and immediately cyclized using higher energy MW irradiation to overcome the deactivating effect of the CF₃ group on the ring nitrogen.[1]

Materials:

-

2-Isothiocyanato-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Hydrazine Hydrate (80% aqueous solution) (1.2 equiv)

-

Solvent: Ethanol (EtOH)[3]

-

Catalyst: Acetic Acid (glacial, 10 mol%)

Step-by-Step Procedure:

-

Intermediate Formation (Step 1):

-

Cyclization (Step 2):

-

Isolation:

Mechanistic Validation: The formation of the [1,5-a] isomer (over the [4,3-a] isomer) is thermodynamically favored via the Dimroth rearrangement, which is accelerated by the high temperatures achievable in the microwave.

Data & Optimization

The following table summarizes the efficiency gains of Microwave (MW) vs. Conventional Thermal (CT) heating for the cyclization reaction (Protocol B).

| Parameter | Conventional Thermal (Reflux) | Microwave Assisted (Protocol B) | Improvement Factor |

| Temperature | 78 °C (EtOH Reflux) | 140 °C | +62 °C |

| Reaction Time | 12 - 16 Hours | 20 Minutes | 36x Faster |

| Yield | 45 - 60% | 82 - 90% | +30% Yield |

| Purity (LCMS) | 85% (Side products observed) | >95% (Cleaner profile) | Higher Quality |

Data synthesized from comparative studies on electron-deficient pyridyl isothiocyanates [1, 2].[1]

References

-

Bagley, M. C., et al. (2002).[4] "A new one-step synthesis of pyridines under microwave-assisted conditions."[1][4] Tetrahedron Letters, 43(46), 8331-8334.

-

Shelke, G. M., et al. (2015).[5] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide."[5] Synlett, 26(03), 404-407.[5]

-

Janczewski, Ł., et al. (2019).[6] "Direct, Microwave-Assisted Synthesis of Isothiocyanates." European Journal of Organic Chemistry, 2019(10).

-

Ueda, S., & Nagasawa, H. (2009).[5][7] "Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization." Journal of the American Chemical Society, 131(42), 15080-15081.

-

Zheng, S., et al. (2014).[7][8] "PIFA-Mediated Intramolecular Annulation: A Facile Synthesis of 1,2,4-Triazolo[1,5-a]pyridines." The Journal of Organic Chemistry, 79(10), 4687-4693.

Sources

- 1. 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 4. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]

- 5. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 8. scispace.com [scispace.com]

Optimizing reaction time for sterically hindered amines with pyridyl isothiocyanates

Topic: Sterically Hindered Amines & Pyridyl Isothiocyanates[1][2]

Executive Summary

You are encountering a kinetic bottleneck. The reaction between sterically hindered amines (e.g., tert-butyl, adamantyl, or ortho-substituted anilines) and pyridyl isothiocyanates (Py-NCS) is deceptively simple in theory but notoriously sluggish in practice.

While Py-NCS is electrophilic due to the electron-withdrawing nature of the pyridine ring, the steric bulk of your amine prevents the necessary orbital overlap for nucleophilic attack. Standard room-temperature protocols in DCM or THF will likely result in stalled conversion or hydrolysis of the sensitive isothiocyanate.

This guide provides three validated workflows to compress reaction times from days to minutes, prioritizing Microwave Irradiation and "On-Water" Accelerated Catalysis .

Module 1: The Kinetic Barrier (Diagnostic)

Q: Why is my reaction stalling despite the electrophilicity of the pyridyl ring?

A: You are fighting a battle between electronics and sterics .

-

Electronic Advantage: The pyridyl ring pulls electron density from the NCS carbon, making it more electrophilic than a phenyl isothiocyanate. This is good.

-

Steric Penalty: The bulky groups on your amine physically block the nitrogen lone pair from approaching the NCS carbon at the correct Burgi-Dunitz angle (approx. 107°).

-

The Trap: Because the forward reaction is slow, moisture in the solvent has time to attack the Py-NCS, leading to hydrolysis (formation of pyridyl amine + COS) rather than your thiourea.

Visualizing the Bottleneck

The following diagram illustrates the steric clash preventing the formation of the zwitterionic intermediate.

Figure 1: The steric clash increases the activation energy (

Module 2: The "Fast Track" Protocol (Microwave Irradiation)

Q: How do I reduce reaction time from 24 hours to 15 minutes?

A: Use Microwave-Assisted Organic Synthesis (MAOS).

Conventional heating is inefficient here because it relies on convection. Microwave irradiation directly couples with the polar Py-NCS and the polar solvent, rapidly overcoming the activation energy barrier (

Protocol A: Microwave Synthesis (Recommended)

| Parameter | Setting | Rationale |

| Solvent | Acetonitrile (MeCN) or DCE | High dielectric constant (absorbs MW energy) but non-nucleophilic. |

| Concentration | 0.5 M - 1.0 M | High concentration forces collisions (Le Chatelier’s principle). |

| Stoichiometry | 1.0 equiv Amine : 1.2 equiv Py-NCS | Excess electrophile compensates for any thermal degradation/hydrolysis. |

| Temperature | 100°C - 120°C | Sufficient energy to overcome steric repulsion. |

| Time | 10 - 20 minutes | Extended heating promotes reversibility; keep it short. |

Step-by-Step:

-

Dissolve the hindered amine (1.0 mmol) in dry MeCN (1.5 mL) in a microwave-safe vial.

-

Add Pyridyl Isothiocyanate (1.2 mmol). Cap immediately under Argon/Nitrogen.

-

Irradiate at 110°C (dynamic power mode) for 15 minutes .

-

Cool to RT. In many cases, the product precipitates upon cooling. If not, evaporate solvent and recrystallize from EtOH.

Module 3: The "Green" Protocol (On-Water Catalysis)

Q: I don't have a microwave reactor. Can I still accelerate the rate?

A: Yes, by using "On-Water" conditions .

Counter-intuitively, water can accelerate this reaction despite Py-NCS sensitivity. At the organic-water interface, hydrogen bonding stabilizes the polar transition state (the zwitterionic intermediate shown in Fig 1), significantly lowering

Protocol B: On-Water Synthesis

-

System: Heterogeneous suspension (Reactants are insoluble in water).

-

Mechanism: Interfacial Hydrogen Bonding.

-

Procedure:

-

Suspend the hindered amine and Py-NCS (1:1.1 ratio) in pure water (vigorous stirring is essential).

-

Heat to 60°C .

-

The hydrophobic effect forces the organic reactants together, while surface water molecules catalyze the proton transfer.

-

Monitor closely: If the solid turns into a distinct oil or precipitate changes color, filter immediately.

-

Module 4: Troubleshooting & FAQ

Q: The reaction turns yellow/orange, but no product precipitates. Why? A: This often indicates the formation of the dithiocarbamate salt (reversible) or hydrolysis.

-

Fix: If using a base (TEA/DIPEA), you might be trapping the intermediate. Add a weak acid (Acetic Acid, 5 mol%) to protonate the intermediate and drive the equilibrium toward the neutral thiourea.

Q: My Pyridyl Isothiocyanate degrades before reacting. A: Py-NCS is less stable than Phenyl-NCS.

-

Fix: Do not store Py-NCS in solution. Weigh it out immediately before use. If the reaction is slow, add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, attacking the NCS to form a highly reactive N-acyl-pyridinium-type intermediate that transfers the NCS group to your hindered amine.

Q: I see a "Reversibility" issue where product converts back to starting material. A: Thiourea formation is reversible, especially with bulky amines at high heat.

-

Fix: Do not overheat. If using Protocol A (Microwave), reduce temp to 80°C. If using thermal heat, drive the reaction to completion and precipitate immediately (e.g., by adding cold Hexane/Ether) to lock the equilibrium.

Troubleshooting Decision Tree

Figure 2: Step-by-step logic for diagnosing reaction failures.

References

-

Microwave Acceleration: Tong, J., Sun, N., & Wu, H. (2023).[1] Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Asian Journal of Chemistry.

-

Aqueous/Green Synthesis: Salami, S. A., et al. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates.... Journal of Sulfur Chemistry.[2]

-

General Reactivity of Pyridyl Isothiocyanates: Smolecule. (2023). 3-Pyridyl isothiocyanate: Chemical Reactions and Applications.

-

Thiourea Catalysis Mechanisms: Chemistry LibreTexts. (2021). Thiourea Based Catalysis.

-

Isothiocyanate Synthesis & Reactivity: Organic Chemistry Portal. Thiourea synthesis by thioacylation.

Sources

Technical Support Center: Stability of 2-Isothiocyanato-3-(trifluoromethyl)pyridine in Aqueous Media

Prepared by: Senior Application Scientist, Gemini Division

This guide is designed for researchers, scientists, and drug development professionals working with 2-isothiocyanato-3-(trifluoromethyl)pyridine. Given the compound's reactive isothiocyanate (ITC) functional group, understanding its behavior and stability in aqueous environments is critical for experimental success. This document provides a comprehensive overview of expected stability, potential degradation pathways, and practical troubleshooting advice to ensure the integrity of your results.

While specific kinetic data for this exact molecule is not extensively published, its stability profile can be reliably predicted based on the well-documented chemistry of isothiocyanates and trifluoromethyl-substituted aromatic systems.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 2-isothiocyanato-3-(trifluoromethyl)pyridine in aqueous solutions?

A1: The isothiocyanate functional group is inherently electrophilic and susceptible to nucleophilic attack, making it reactive in aqueous media.[1] The molecule is expected to be unstable in aqueous solutions, with the rate of degradation being highly dependent on pH, temperature, and the presence of other nucleophiles.[1][2] In neutral or acidic aqueous solutions without strong nucleophiles, the compound may exhibit moderate stability.[2] However, in alkaline (basic) conditions, rapid degradation is expected due to the increased concentration of the highly nucleophilic hydroxide ion (OH⁻).[2]

Q2: What is the primary degradation pathway for this compound in water?

A2: The primary degradation pathway is hydrolysis. The carbon atom of the isothiocyanate group (-N=C=S) is electrophilic and will be attacked by water molecules. This reaction initially forms an unstable thiocarbamic acid intermediate, which then rapidly decomposes to yield the corresponding primary amine, 2-amino-3-(trifluoromethyl)pyridine, and carbonyl sulfide (which may further hydrolyze to CO₂ and H₂S).[3]

Q3: How do pH and buffer composition affect the stability of 2-isothiocyanato-3-(trifluoromethyl)pyridine?

A3:

-

pH: Stability is greatest at an acidic pH (e.g., pH < 6) where the concentration of hydroxide ions is low. As the pH increases, particularly above 7, the rate of hydrolysis increases significantly.[2][3]

-

Buffer Composition: The choice of buffer is critical. Nucleophilic buffer components, such as Tris (containing a primary amine) or buffers with carboxylate groups like citrate, can react directly with the isothiocyanate group, accelerating its degradation.[1] Non-nucleophilic buffers like MES, MOPS, or HEPES are generally preferred for experiments requiring the compound to remain intact for as long as possible. Studies have shown that the decline of various isothiocyanates is more rapid in buffered solutions than in deionized water.[1]

Q4: What are the likely degradation products I should look for?

A4: The primary and most likely degradation product from simple hydrolysis is 2-amino-3-(trifluoromethyl)pyridine . If you are using a buffer containing primary or secondary amines (like Tris), you may also form substituted thiourea derivatives. It is crucial to use an analytical method like LC-MS to identify these potential products in your experimental matrix.

Q5: How does the trifluoromethyl (-CF3) group on the pyridine ring influence stability?

A5: The trifluoromethyl group is a strong electron-withdrawing group and is known for conferring high metabolic and chemical stability to molecules.[4][5] It is generally not susceptible to hydrolysis under typical experimental conditions.[6] Its primary influence on the stability of this molecule is electronic; by withdrawing electron density from the pyridine ring, it can subtly affect the electrophilicity of the isothiocyanate carbon. The -CF3 group itself is expected to remain intact during the hydrolysis of the isothiocyanate moiety.

Troubleshooting Guide

Issue 1: Rapid Loss of Starting Material in Solution

-

Symptom: Your HPLC or LC-MS analysis shows a rapid decrease or complete absence of the 2-isothiocyanato-3-(trifluoromethyl)pyridine peak shortly after preparing the aqueous solution.

-

Potential Causes:

-

High pH: The solution pH is neutral or alkaline (pH ≥ 7), causing rapid hydrolysis.

-

Nucleophilic Buffer: The buffer system (e.g., Tris, phosphate) is reacting with the isothiocyanate group.[1]

-

High Temperature: Elevated storage or experimental temperatures are accelerating the degradation rate.

-

-

Solutions & Rationale:

-

pH Control: Prepare solutions in a slightly acidic buffer (e.g., pH 4-6) or in acidified water to minimize hydroxide-catalyzed hydrolysis.

-

Buffer Selection: Switch to a non-nucleophilic buffer such as MES or HEPES. This eliminates a direct reaction pathway for degradation.

-

Temperature Management: Prepare solutions fresh and keep them on ice (0-4°C) until use. Run experiments at the lowest practical temperature.

-

Use of Co-solvents: Prepare a concentrated stock solution in an aprotic organic solvent like DMSO or acetonitrile and dilute it into the aqueous medium immediately before the experiment. This minimizes the compound's contact time with water.[6]

-

Issue 2: Inconsistent or Non-Reproducible Experimental Results

-

Symptom: You observe high variability in your assay results (e.g., IC50 values, kinetic measurements) between replicates or across different days.

-

Potential Causes:

-

Variable Solution Age: The time between solution preparation and use is not standardized, leading to different levels of degradation at the start of each experiment.

-

Solubility Issues: The compound may have low aqueous solubility, leading to precipitation, especially at higher concentrations. Poor solubility can be a problem for ITC analysis.[7]

-

Temperature Fluctuations: Inconsistent temperature control during experiments affects the degradation rate.

-

-

Solutions & Rationale:

-

Standardize Protocols: Implement a strict protocol where solutions are prepared at a fixed time point before each experiment and used within a validated time window.

-

Verify Solubility: Determine the solubility limit in your experimental medium. If necessary, use a co-solvent to maintain solubility, but validate that the co-solvent does not interfere with the assay.

-

Control Temperature: Use temperature-controlled equipment (water baths, incubators, plate readers) to ensure consistent reaction conditions. For HPLC analysis, heating the column (e.g., to 60°C) can sometimes improve reproducibility by preventing precipitation in the system.[7]

-

Issue 3: Appearance of Unexpected Peaks in Analytical Runs

-

Symptom: Over the course of your experiment, you observe the appearance of one or more new peaks in your HPLC or LC-MS chromatogram, which grow as the parent peak diminishes.

-

Potential Causes:

-

Hydrolysis: The primary new peak is likely the hydrolysis product, 2-amino-3-(trifluoromethyl)pyridine.

-

Reaction with Media Components: If your medium is complex (e.g., cell culture media), the isothiocyanate can react with nucleophiles like amino acids (e.g., cysteine, lysine) or other small molecules, forming various adducts.

-

-

Solutions & Rationale:

-

Peak Identification: Use LC-MS/MS to determine the mass of the new peaks and elucidate their structures. The expected mass of the amine product will be a key diagnostic marker.

-

Forced Degradation Study: Intentionally degrade the compound under controlled acidic, basic, and oxidative conditions. Analyzing the resulting solutions will help you create a profile of potential degradation products, making it easier to identify them in your actual experiments.

-

Visualizations and Data

Proposed Hydrolysis Pathway

The diagram below illustrates the nucleophilic attack by a hydroxide ion on the isothiocyanate carbon, leading to the formation of the primary amine.

Caption: A workflow for troubleshooting stability issues.

Table 1: Factors Influencing Stability

| Factor | Condition Promoting Instability | Recommended Action for Enhanced Stability | Scientific Rationale |

| pH | Neutral to Alkaline (pH ≥ 7) | Maintain acidic conditions (pH 4-6). | Reduces the concentration of the potent nucleophile OH⁻, slowing hydrolysis. [2] |

| Buffer Type | Nucleophilic buffers (Tris, Citrate, Phosphate) | Use non-nucleophilic buffers (HEPES, MES, MOPS). | Prevents direct reaction of buffer components with the electrophilic isothiocyanate group. [1] |

| Temperature | Elevated temperature (>25°C) | Prepare solutions cold (0-4°C) and conduct experiments at the lowest feasible temperature. | Decreases the kinetic rate of degradation reactions. |

| Solution Age | Prolonged storage in aqueous media | Prepare solutions immediately before use. | Minimizes the time for hydrolysis and other degradation reactions to occur. |

| Nucleophiles | Presence of free amines, thiols in media | Simplify the matrix where possible or accept adduct formation as a possibility. | Isothiocyanates are highly reactive with such nucleophiles. [1] |

Experimental Protocols

Protocol 1: Preparation of Aqueous Working Solutions

This protocol is designed to maximize the short-term stability of the compound for immediate use in experiments.

-

Prepare Stock Solution: Accurately weigh the 2-isothiocyanato-3-(trifluoromethyl)pyridine and dissolve it in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Rationale: The compound is stable in an aprotic solvent.

-

Select Aqueous Buffer: Prepare your final experimental buffer. A non-nucleophilic buffer (e.g., 50 mM MES, pH 6.0) is highly recommended.

-

Chill Solutions: Place both the DMSO stock and the aqueous buffer on ice for at least 15 minutes before mixing.

-

Prepare Working Solution: Immediately before starting your experiment, perform a serial dilution of the DMSO stock into the chilled aqueous buffer to achieve your final desired concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid affecting the biological or chemical system. Rationale: Diluting into a cold, slightly acidic, non-nucleophilic buffer minimizes immediate degradation.

-

Immediate Use: Use the freshly prepared aqueous solution without delay. Do not store aqueous dilutions.

Protocol 2: Kinetic Stability Assessment by HPLC-UV

This method allows for the quantitative determination of the compound's half-life under specific conditions.

-

Instrument Setup:

-

HPLC System: With UV/Vis or DAD detector.

-

Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Rationale: Formic acid ensures an acidic pH to improve peak shape and slow degradation during the run.

-

Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound (typically around 240-280 nm for this class of molecules).

-

Column Temperature: 30-40°C.

-

-

Sample Preparation:

-

Prepare an aqueous solution of the compound (e.g., at 50 µM) in the buffer system of interest (e.g., PBS, pH 7.4) as described in Protocol 1.

-

Place the vial in a temperature-controlled incubator or water bath set to the desired experimental temperature (e.g., 37°C).

-

-

Time-Course Analysis:

-

Immediately after preparation (t=0), inject a sample onto the HPLC system.

-

At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from the sample vial and inject it into the HPLC.

-

-

Data Analysis:

-

For each time point, integrate the peak area of the parent compound.

-

Plot the natural logarithm (ln) of the peak area versus time.

-

If the degradation follows first-order kinetics, the plot will be linear. The slope (k) of this line is the degradation rate constant.

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k .

-

References

- The Reaction of Allyl Isothiocyanate with Hydroxyl/Water and b-Cyclodextrin Using Ultraviolet Spectrometry. Bulletin of the Korean Chemical Society.

- Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2.

- Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology.

- Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived

- Water-Mediated Synthesis of Benzazole and Thiourea Motifs by Reacting Naturally Occurring Isothiocyanate with Amines.

- A Comparative Guide to Analytical Methods for Isothiocyan

- Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC.

- Isothiocyanates.

- Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Analytica.